Cas no 35525-88-3 ((2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide)

(2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide 化学的及び物理的性質
名前と識別子
-
- (2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide
- MFCD07773076
- (2-amino-4,5-dihydro-1,3-thiazol-5-yl)methanol;hydrobromide
- (2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol HBr
- (2-Amino-4,5-dihydrothiazol-5-yl)methanol hydrobromide
- BS-37925
- 35525-88-3
- (2-Amino-4,5-dihydro-thiazol-5-yl)-methanolhydrobromide
- 5-hydroxymethyl-2-amino-2-thiazoline hydrobromide
- AKOS015834078
- (2-Amino-4,5-dihydrothiazol-5-yl)methanolhydrobromide
- (2-amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrobromide
-
- MDL: MFCD07773076
- インチ: InChI=1S/C4H8N2OS.BrH/c5-4-6-1-3(2-7)8-4;/h3,7H,1-2H2,(H2,5,6);1H
- InChIKey: CPBPNGDDPAVIRT-UHFFFAOYSA-N
- ほほえんだ: C1C(CO)SC(=N)N1.Br
計算された属性
- せいみつぶんしりょう: 211.96190g/mol
- どういたいしつりょう: 211.96190g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 115
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.9Ų
(2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB214245-1g |
(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrobromide, 95%; . |
35525-88-3 | 95% | 1g |
€94.10 | 2025-02-19 | |
eNovation Chemicals LLC | Y1267356-5g |
(2-AMINO-4,5-DIHYDRO-THIAZOL-5-YL)-METHANOLHYDROBROMIDE |
35525-88-3 | 95% | 5g |
$175 | 2024-06-06 | |
abcr | AB214245-10 g |
(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrobromide; 95% |
35525-88-3 | 10 g |
€269.00 | 2023-07-20 | ||
abcr | AB214245-5 g |
(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrobromide; 95% |
35525-88-3 | 5 g |
€186.30 | 2023-07-20 | ||
abcr | AB214245-5g |
(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrobromide, 95%; . |
35525-88-3 | 95% | 5g |
€186.30 | 2025-02-19 | |
1PlusChem | 1P00COV1-1g |
(2-AMINO-4,5-DIHYDRO-THIAZOL-5-YL)-METHANOLHYDROBROMIDE |
35525-88-3 | 95% | 1g |
$43.00 | 2025-02-26 | |
1PlusChem | 1P00COV1-5g |
(2-AMINO-4,5-DIHYDRO-THIAZOL-5-YL)-METHANOLHYDROBROMIDE |
35525-88-3 | 95% | 5g |
$128.00 | 2025-02-26 | |
Key Organics Ltd | BS-37925-5g |
(2-amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrobromide |
35525-88-3 | >95% | 5g |
£166.00 | 2025-02-08 | |
eNovation Chemicals LLC | Y1267356-5g |
(2-AMINO-4,5-DIHYDRO-THIAZOL-5-YL)-METHANOLHYDROBROMIDE |
35525-88-3 | 95% | 5g |
$175 | 2025-02-25 | |
eNovation Chemicals LLC | Y1267356-5g |
(2-AMINO-4,5-DIHYDRO-THIAZOL-5-YL)-METHANOLHYDROBROMIDE |
35525-88-3 | 95% | 5g |
$175 | 2025-02-28 |
(2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide 関連文献
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
(2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromideに関する追加情報
Introduction to (2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide (CAS No. 35525-88-3)
(2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide, with the CAS number 35525-88-3, is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of thiazole, a heterocyclic compound with a wide range of biological activities. The addition of the methanol and hydrobromide groups imparts unique properties that make it a valuable candidate for various applications, particularly in drug discovery and development.
The structure of (2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide consists of a thiazole ring with an amino group at the 2-position and a methanol group at the 5-position. The hydrobromide salt form ensures better solubility and stability, which are crucial for its use in various biological assays and pharmaceutical formulations. The thiazole ring is known for its ability to form stable complexes with metal ions, which can be leveraged in the design of metal-based drugs or as chelating agents in analytical chemistry.
Recent studies have highlighted the potential of thiazole derivatives in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that certain thiazole derivatives exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The amino and methanol groups in (2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide may enhance its ability to interact with viral proteins, thereby inhibiting viral replication.
In another study published in the European Journal of Medicinal Chemistry (2020), researchers explored the anticancer properties of thiazole derivatives. The results indicated that these compounds can induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation. The presence of the methanol group in (2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide may enhance its cellular uptake and distribution, making it a promising candidate for further investigation as an anticancer agent.
The pharmacokinetic properties of (2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide have also been studied extensively. A study published in the Journal of Pharmaceutical Sciences (2019) reported that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The hydrobromide salt form improves its solubility and bioavailability, which are essential for its therapeutic efficacy. Additionally, the compound shows low toxicity and good safety profiles in preclinical studies, making it a suitable candidate for clinical trials.
The synthesis of (2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide involves several well-established chemical reactions. One common approach is to start with 2-aminothiazoline and react it with formaldehyde under appropriate conditions to form the methanol derivative. The resulting product is then treated with hydrobromic acid to obtain the desired hydrobromide salt. This synthetic route is scalable and can be adapted for large-scale production in pharmaceutical settings.
In conclusion, (2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide (CAS No. 35525-88-3) is a versatile compound with potential applications in antiviral and anticancer therapies. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new biological activities and mechanisms of action, this compound is likely to play an increasingly important role in the advancement of medicinal chemistry and pharmaceutical science.
35525-88-3 ((2-Amino-4,5-dihydro-thiazol-5-yl)-methanol hydrobromide) 関連製品
- 1156525-76-6(methyl 3-(methyl(pentan-3-yl)amino)propanoate)
- 1269052-83-6([3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride)
- 2171947-58-1(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}oxy)acetic acid)
- 2171706-58-2(3-(2-cyano-2-methylethyl)(ethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2229563-25-9(3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine)
- 2227685-37-0(rac-(3R,4S)-4-(5-methylthiophen-3-yl)oxolan-3-ol)
- 161807-18-7(methyl 2-(6-chloro-2-pyridyl)acetate)
- 438473-48-4(4-((4-Isopropylphenoxy)methyl)benzohydrazide)
- 1261470-02-3(2-(Chloromethyl)-8-fluoronaphthalene)
- 1369895-97-5(2-(tert-Butoxy)-3-methylaniline)
